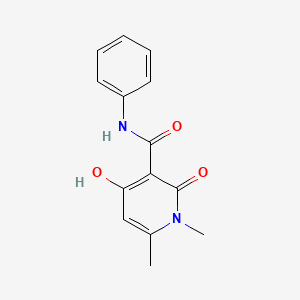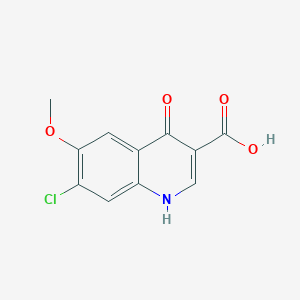![molecular formula C24H20ClNO3 B6426343 8-{[benzyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one CAS No. 847163-50-2](/img/structure/B6426343.png)
8-{[benzyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[benzyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one, commonly referred to as BCDMC, is a synthetic phenolic compound that has been used in a variety of scientific applications. BCDMC has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities. BCDMC has also been used to study the mechanism of action of other drugs, as well as to explore the biochemical and physiological effects of drugs on the body.
Scientific Research Applications
BCDMC has a wide range of scientific research applications. It has been used to study the mechanism of action of other drugs, as well as to explore the biochemical and physiological effects of drugs on the body. BCDMC has also been used to study the effect of drugs on the immune system, as well as to investigate the potential therapeutic effects of drugs in cancer and other diseases. In addition, BCDMC has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to evaluate the safety and efficacy of drugs in clinical trials.
Mechanism of Action
BCDMC has been found to exhibit a wide range of biological activities. Its mechanism of action is complex and not fully understood. However, it has been suggested that BCDMC acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. BCDMC is also thought to act as an antioxidant, which may explain its anti-inflammatory effects. In addition, BCDMC has been found to be a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, molecules that play a role in inflammation.
Biochemical and Physiological Effects
BCDMC has been found to exhibit a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antimicrobial, and anticancer activities. BCDMC has also been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. In addition, BCDMC has been found to reduce the expression of genes involved in inflammation and to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Advantages and Limitations for Lab Experiments
BCDMC has several advantages and limitations when used in laboratory experiments. One advantage is that BCDMC is relatively inexpensive and easy to synthesize. This makes it an attractive option for researchers who are looking to study the effects of drugs on the body. However, BCDMC is not as stable as other compounds, which can make it difficult to store and use in experiments. In addition, BCDMC has a relatively short half-life, which can limit its usefulness in experiments.
Future Directions
BCDMC has a wide range of potential future applications. It could be used to study the mechanism of action of other drugs, as well as to explore the biochemical and physiological effects of drugs on the body. BCDMC could also be used to investigate the potential therapeutic effects of drugs in cancer and other diseases. In addition, BCDMC could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to evaluate the safety and efficacy of drugs in clinical trials. Finally, BCDMC could be used to develop new drugs that target specific pathways involved in inflammation and other diseases.
Synthesis Methods
BCDMC can be synthesized using a variety of chemical reactions. The most common synthesis method involves the condensation of 4-chlorophenol and benzyl(methyl)amine in the presence of an acid catalyst, such as hydrochloric acid. The resulting product is then treated with a reducing agent, such as sodium borohydride, to form BCDMC. Other methods for synthesizing BCDMC include the reaction of 4-chlorophenol and a tertiary amine, such as N,N-dimethylbenzylamine, in the presence of an acid catalyst, or the reaction of 4-chlorophenol and an alkyl halide, such as bromoethane, in the presence of an acid catalyst.
properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3/c1-26(13-16-5-3-2-4-6-16)14-20-22(27)12-11-19-23(28)21(15-29-24(19)20)17-7-9-18(25)10-8-17/h2-12,15,27H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNKKBCJPUVWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((benzyl(methyl)amino)methyl)-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamide](/img/structure/B6426264.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(4-fluorophenoxy)benzamide](/img/structure/B6426268.png)
![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B6426274.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B6426282.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B6426287.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B6426291.png)
![3-(4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione](/img/structure/B6426298.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B6426309.png)
![3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6426317.png)
![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6426323.png)

![4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(thiophen-2-yl)methyl]-2H-chromen-2-one](/img/structure/B6426327.png)

![7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6426357.png)